2-Nitroaniline-4-sulfonic acid
Overview
Description
2-Nitroaniline-4-sulfonic acid is an organic compound with the molecular formula C6H6N2O5S. It is a derivative of aniline, featuring both nitro and sulfonic acid functional groups. This compound is primarily used as an intermediate in the synthesis of organic pigments and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroaniline-4-sulfonic acid can be synthesized through several methods:
Ammonolysis Method: This involves the reaction of 4-chloro-3-nitrobenzene sulfonic acid with ammonia under specific conditions.
Sulfonation Method: This method uses o-nitroaniline as the starting material, which is sulfonated using sulfuric acid or chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the sulfonation method is preferred due to its higher yield and efficiency. The choice of solvent and sulfonating agent significantly impacts the reaction conditions and product yield. For instance, using sulfuric acid as the sulfonating agent yields 89.3%, while chlorosulfonic acid yields 90% .
Chemical Reactions Analysis
2-Nitroaniline-4-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Diazotization: The amino group can be diazotized to form diazonium salts, which are precursors to azo dyes.
Common Reagents and Conditions:
Reducing Agents: Iron and hydrochloric acid for reduction reactions.
Diazotization Reagents: Sodium nitrite and hydrochloric acid for diazotization reactions.
Electrophilic Substitution Reagents: Various electrophiles like halogens and nitro groups for substitution reactions.
Major Products:
Phenylenediamines: Formed through the reduction of the nitro group.
Azo Dyes: Formed through diazotization and subsequent coupling reactions.
Scientific Research Applications
2-Nitroaniline-4-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic pigments and dyes.
Biology: Utilized in the study of enzyme-catalyzed reactions involving aromatic amines.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of high-performance pigments and dyes for textiles and plastics
Mechanism of Action
The mechanism of action of 2-Nitroaniline-4-sulfonic acid involves its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Sulfonic Acid Group: Enhances the solubility of the compound in water and facilitates its participation in electrophilic aromatic substitution reactions.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can act as a substrate for enzymes that catalyze the reduction of nitro groups.
Aromatic Substitution Pathways: The presence of electron-withdrawing groups directs the substitution to specific positions on the aromatic ring.
Comparison with Similar Compounds
2-Nitroaniline-4-sulfonic acid can be compared with other similar compounds:
3-Nitroaniline: Lacks the sulfonic acid group, making it less soluble in water.
4-Nitroaniline: Similar in structure but lacks the sulfonic acid group, affecting its reactivity and solubility.
2-Amino-5-nitrobenzenesulfonic acid: Similar in structure but has the amino group in a different position, influencing its chemical properties.
Uniqueness: The combination of nitro and sulfonic acid groups in this compound makes it highly reactive and soluble in water, which is advantageous for various industrial and research applications .
Properties
IUPAC Name |
4-amino-3-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLZDZTQPBHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060669 | |
Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-84-2 | |
Record name | 4-Amino-3-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitroaniline-4-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitroaniline-4-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-nitroaniline-4-sulfonic acid in the development of halobenzene-type reactive dyes?
A1: this compound serves as a crucial precursor in the synthesis of halobenzene-type reactive dyes []. These dyes are known for their ability to form strong covalent bonds with fibers like cotton, leading to excellent wash fastness properties. The presence of the nitro and sulfonic acid groups in this compound allows for further chemical modifications, enabling the introduction of halobenzene groups and other functionalities that contribute to the dye's color, reactivity, and affinity for specific fibers.
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